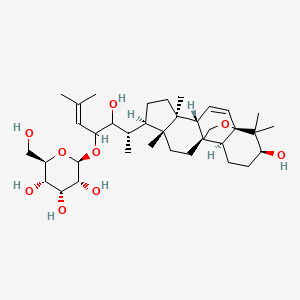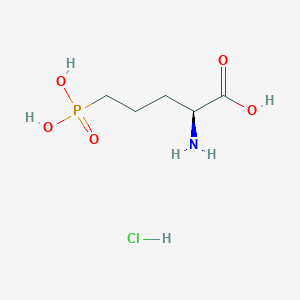
(S)-2-Amino-5-phosphonopentanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 5-Phosphono Norvaline Hydrochloride: is a chemical compound known for its role as a potent and selective NMDA receptor antagonist . It is also referred to as 5-Phosphono-DL-norvaline Hydrochloride or (+/-)-2-Amino-5-phosphonopentanoic Acid Hydrochloride . This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of rac 5-Phosphono Norvaline Hydrochloride involves multiple steps. One common synthetic route starts with diethyl 2-acetamido-2-(3-(diethoxyphosphoryl)propyl)malonate . The reaction conditions typically involve heating with hydrogen chloride . The yield of this synthesis method is reported to be around 74% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
rac 5-Phosphono Norvaline Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, although specific reagents and conditions are required.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups.
Common reagents used in these reactions include hydrogen chloride for synthesis and other specific reagents depending on the desired reaction . The major products formed from these reactions vary based on the type of reaction and conditions used.
Applications De Recherche Scientifique
rac 5-Phosphono Norvaline Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is utilized in biological research to study its effects on biological systems.
Industry: The compound is used in the development of pharmaceuticals and other industrial applications.
Mécanisme D'action
The mechanism of action of rac 5-Phosphono Norvaline Hydrochloride involves its role as an NMDA receptor antagonist . It binds to the NMDA receptor, inhibiting its activity and thereby modulating neurotransmission. This action is crucial in the study of neurological disorders and the development of therapeutic agents targeting the NMDA receptor.
Comparaison Avec Des Composés Similaires
rac 5-Phosphono Norvaline Hydrochloride can be compared with other similar compounds, such as:
- 5-Phosphono-DL-norvaline Hydrochloride
- (+/-)-2-Amino-5-phosphonopentanoic Acid Hydrochloride
- (+/-)-2-Amino-5-phosphonovaleric Acid Hydrochloride
These compounds share similar structures and functions but may differ in their specific applications and effectiveness as NMDA receptor antagonists . The uniqueness of rac 5-Phosphono Norvaline Hydrochloride lies in its potent and selective inhibition of the NMDA receptor, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C5H13ClNO5P |
|---|---|
Poids moléculaire |
233.59 g/mol |
Nom IUPAC |
(2S)-2-amino-5-phosphonopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12NO5P.ClH/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);1H/t4-;/m0./s1 |
Clé InChI |
CYOLQDPGUQFTOD-WCCKRBBISA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)CP(=O)(O)O.Cl |
SMILES canonique |
C(CC(C(=O)O)N)CP(=O)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)
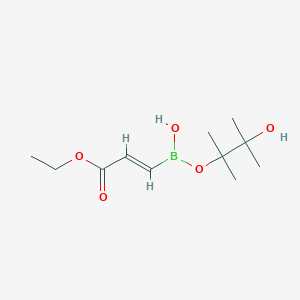
![Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13402658.png)
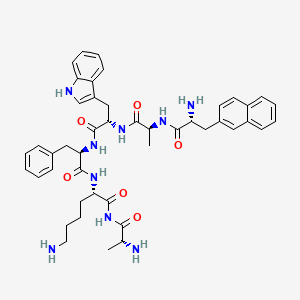
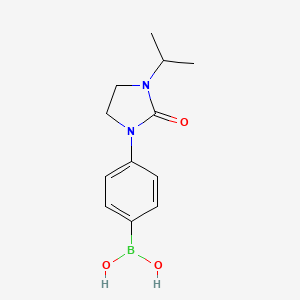
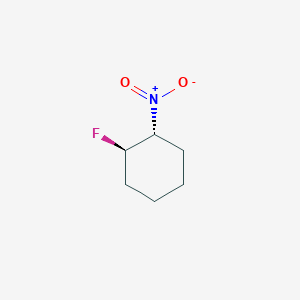
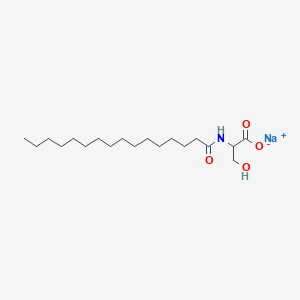
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)
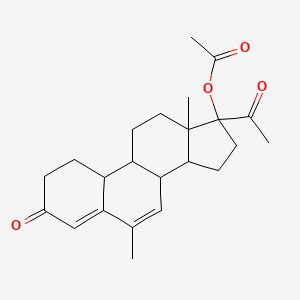

![1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)
![5-fluoro-3-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B13402728.png)
